Cas no 1710853-08-9 (3-Methanesulfonyl-4-phenyl-1H-pyrazole)

3-Methanesulfonyl-4-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the 4-position and a methanesulfonyl moiety at the 3-position. This structure imparts unique reactivity and functional versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The sulfonyl group enhances electrophilic character, facilitating further derivatization, while the phenyl substituent contributes to stability and lipophilicity. Its well-defined chemical properties enable precise modifications for applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound’s high purity and consistent performance make it suitable for research and industrial-scale synthesis.
3-Methanesulfonyl-4-phenyl-1H-pyrazole structure
1710853-08-9 structure
商品名:3-Methanesulfonyl-4-phenyl-1H-pyrazole
CAS番号:1710853-08-9
MF:C10H10N2O2S
メガワット:222.263600826263
CID:5181586

3-Methanesulfonyl-4-phenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 3-Methanesulfonyl-4-phenyl-1H-pyrazole
    • 1H-Pyrazole, 3-(methylsulfonyl)-4-phenyl-
    • インチ: 1S/C10H10N2O2S/c1-15(13,14)10-9(7-11-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
    • InChIKey: PMUKNOFPKVHOMK-UHFFFAOYSA-N
    • ほほえんだ: N1C=C(C2=CC=CC=C2)C(S(C)(=O)=O)=N1

3-Methanesulfonyl-4-phenyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM510447-1g
3-(Methylsulfonyl)-4-phenyl-1H-pyrazole
1710853-08-9 97%
1g
$568 2022-06-12

3-Methanesulfonyl-4-phenyl-1H-pyrazole 関連文献

3-Methanesulfonyl-4-phenyl-1H-pyrazoleに関する追加情報

Recent Advances in the Study of 3-Methanesulfonyl-4-phenyl-1H-pyrazole (CAS: 1710853-08-9) in Chemical Biology and Pharmaceutical Research

The compound 3-Methanesulfonyl-4-phenyl-1H-pyrazole (CAS: 1710853-08-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a pyrazole core substituted with a phenyl group and a methanesulfonyl moiety, exhibits promising biological activities, particularly in the modulation of key enzymatic pathways. Recent studies have explored its role as a scaffold for drug development, focusing on its interactions with various biological targets.

One of the most notable findings in recent literature is the compound's inhibitory activity against specific kinases involved in inflammatory and oncogenic pathways. Researchers have demonstrated that 3-Methanesulfonyl-4-phenyl-1H-pyrazole can selectively bind to the ATP-binding sites of certain kinases, thereby disrupting their catalytic activity. This mechanism has been validated through X-ray crystallography and molecular docking studies, which reveal precise interactions between the compound and the target enzymes. Such findings highlight its potential as a lead compound for the development of novel kinase inhibitors.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile and metabolic stability. Studies utilizing in vitro and in vivo models have shown that 3-Methanesulfonyl-4-phenyl-1H-pyrazole exhibits favorable absorption and distribution characteristics, with moderate plasma protein binding and minimal off-target effects. These attributes make it a promising candidate for further preclinical development, particularly in the context of chronic inflammatory diseases and certain types of cancer.

Another area of interest is the compound's potential as a modulator of oxidative stress pathways. Emerging evidence suggests that 3-Methanesulfonyl-4-phenyl-1H-pyrazole can influence the activity of redox-sensitive enzymes, such as NADPH oxidases and superoxide dismutases. This property has been linked to its cytoprotective effects in models of neurodegenerative diseases, where oxidative damage plays a critical role. Researchers are now investigating its therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease, with preliminary results indicating neuroprotective efficacy.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing potential side effects. Current research efforts are focused on structural modifications to enhance its binding affinity and reduce interactions with non-target proteins. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, are being employed to guide these modifications. Furthermore, collaborative efforts between academic and industrial researchers are accelerating the translation of these discoveries into clinical applications.

In conclusion, 3-Methanesulfonyl-4-phenyl-1H-pyrazole (CAS: 1710853-08-9) represents a versatile and pharmacologically active scaffold with broad implications for drug discovery. Its dual role as a kinase inhibitor and oxidative stress modulator positions it as a valuable tool for addressing unmet medical needs in inflammation, oncology, and neurodegeneration. Continued research into its mechanisms of action and therapeutic potential is expected to yield significant advancements in the coming years.

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